Tanshinone IIA-d6
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Overview
Description
Tanshinone IIA is known for its diverse pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities . The deuterated form, Tanshinone IIA-d6, is often used in scientific research to study the pharmacokinetics and metabolic pathways of Tanshinone IIA due to its enhanced stability and resistance to metabolic degradation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tanshinone IIA-d6 typically involves the incorporation of deuterium atoms into the Tanshinone IIA molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents . The reaction conditions often involve the use of a palladium or platinum catalyst under controlled temperature and pressure to ensure the selective incorporation of deuterium atoms at specific positions in the molecule .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to achieve efficient and scalable production . Quality control measures, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, are employed to ensure the purity and isotopic enrichment of the final product .
Chemical Reactions Analysis
Types of Reactions
Tanshinone IIA-d6 undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents like bromine or chlorine, nitrating agents like nitric acid, under controlled temperature and solvent conditions.
Major Products Formed
Oxidation: Quinone derivatives of this compound.
Reduction: Dihydrotanshinone derivatives.
Substitution: Halogenated or nitrated derivatives of this compound.
Scientific Research Applications
Tanshinone IIA-d6 has a wide range of scientific research applications, including:
Mechanism of Action
Tanshinone IIA-d6 exerts its effects through various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by modulating the nuclear factor erythroid 2–related factor 2 (Nrf2) pathway.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators by modulating the Toll-like receptor (TLR) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathways.
Anticancer Activity: It induces apoptosis and inhibits proliferation of cancer cells by targeting the mitochondrial apoptotic pathway and modulating the expression of Bcl-2 family proteins.
Comparison with Similar Compounds
Similar Compounds
Tanshinone I: Another major lipophilic component of Salvia miltiorrhiza with similar pharmacological properties.
Cryptotanshinone: A structurally related compound with notable anti-inflammatory and anticancer activities.
Dihydrotanshinone I: A reduced form of Tanshinone I with distinct biological activities.
Uniqueness of Tanshinone IIA-d6
This compound is unique due to its deuterated nature, which provides enhanced metabolic stability and allows for detailed pharmacokinetic and metabolic studies . This makes it a valuable tool in scientific research for understanding the behavior and effects of Tanshinone IIA in various biological systems .
Properties
Molecular Formula |
C19H18O3 |
---|---|
Molecular Weight |
300.4 g/mol |
IUPAC Name |
1-methyl-6,6-bis(trideuteriomethyl)-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-10,11-dione |
InChI |
InChI=1S/C19H18O3/c1-10-9-22-18-12-6-7-13-11(5-4-8-19(13,2)3)15(12)17(21)16(20)14(10)18/h6-7,9H,4-5,8H2,1-3H3/i2D3,3D3 |
InChI Key |
HYXITZLLTYIPOF-XERRXZQWSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C1(CCCC2=C1C=CC3=C2C(=O)C(=O)C4=C3OC=C4C)C([2H])([2H])[2H] |
Canonical SMILES |
CC1=COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCCC4(C)C |
Origin of Product |
United States |
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